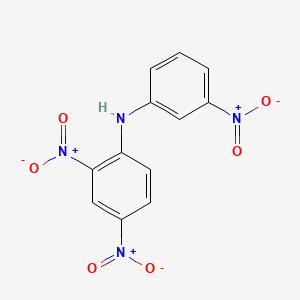

2,4-Dinitro-N-(3-nitrophenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-(3-nitrophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6/c17-14(18)9-3-1-2-8(6-9)13-11-5-4-10(15(19)20)7-12(11)16(21)22/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODVHYWDNZZHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242663 | |

| Record name | 2,4-Dinitro-N-(3-nitrophenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

970-91-2 | |

| Record name | 2,4-Dinitro-N-(3-nitrophenyl)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(3-nitrophenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation

Established Synthetic Pathways for 2,4-Dinitro-N-(3-nitrophenyl)aniline and Analogues

Traditional synthesis of this and related diarylamines relies on robust and predictable reaction pathways, including nucleophilic aromatic substitution and, for analogues, modern coupling reactions.

The most common route for synthesizing 2,4-Dinitro-N-(3-nitrophenyl)aniline is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective because the presence of strong electron-withdrawing nitro groups on the electrophilic ring activates it towards nucleophilic attack. chegg.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. brainly.com

This strategy involves the reaction of a dinitrohalogenobenzene, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene (B145926), with 3-nitroaniline (B104315). brainly.comchegg.comstudylib.net The amino group of 3-nitroaniline acts as the nucleophile, attacking the carbon atom bearing the halogen on the dinitrophenyl ring. The halogen atom serves as the leaving group. brainly.com The strong electron-withdrawing capacity of the two nitro groups in the ortho and para positions is crucial for stabilizing the negative charge of the intermediate complex, thereby facilitating the reaction. chegg.com

For example, the synthesis of a 4'-substituted-2,4-dinitrodiphenylamine is achieved by refluxing 1-bromo-2,4-dinitrobenzene with an appropriate aromatic amine in 95% ethanol (B145695) for 30 minutes. studylib.net The general principle involves the nucleophilic displacement of the halide by the amine. brainly.comchegg.com

The efficiency of SNAr reactions is highly dependent on the reaction conditions, particularly the choice of solvent and temperature.

Solvent Effects: The rate of SNAr reactions is significantly influenced by the solvent's ability to solvate the charged intermediate. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Hexamethylphosphoramide (HMPA) are excellent choices as they effectively stabilize the Meisenheimer complex without strongly solvating the nucleophile, thus enhancing reaction rates. researchgate.netuchile.cl In contrast, protic solvents like alcohols can form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and slowing the reaction. nih.gov However, alcohols like ethanol are still commonly used, often requiring heat to proceed at a reasonable rate. studylib.netyoutube.com The use of aqueous media, sometimes with the aid of surfactants or polymers to overcome solubility issues, is also being explored to develop more sustainable protocols. arkat-usa.orgumich.edu

Temperature Control: Elevated temperatures are frequently employed to increase the rate of SNAr reactions, especially when using less reactive substrates or more stable nucleophiles. researchgate.net For instance, refluxing in ethanol is a common condition. chegg.comstudylib.net However, higher temperatures can also lead to side reactions, so careful optimization is necessary to maximize the yield of the desired product. sphinxsai.com In some cases, reactions can be performed at room temperature, particularly with highly activated substrates and reactive nucleophiles in an optimal solvent.

| Solvent | Solvent Type | General Effect on SNAr Rate | Reasoning |

|---|---|---|---|

| DMSO, DMF | Polar Aprotic | High | Effectively stabilizes the charged Meisenheimer intermediate. uchile.cl |

| Acetonitrile (B52724) | Polar Aprotic | Moderate to High | Good stabilization of the intermediate. uchile.cl |

| Ethanol, Methanol | Polar Protic | Low to Moderate | Solvates the amine nucleophile via hydrogen bonding, reducing its reactivity. nih.gov |

| Water | Polar Protic | Variable | Can decrease rate due to nucleophile solvation, but micellar conditions can enhance it. arkat-usa.orgumich.edu |

| Toluene, Hexane | Non-polar | Very Low | Poor stabilization of the charged intermediate. |

While SNAr is effective for activated substrates, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a broader scope for synthesizing diarylamines, including those that are difficult to prepare via SNAr. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org

Recent advancements have demonstrated the feasibility of using nitroarenes as coupling partners in Buchwald-Hartwig type reactions. nih.govelsevierpure.comresearchgate.net This can occur in two main ways: the coupling of a halo-nitroarene with an amine, or, more innovatively, using the nitroarene itself as an electrophile where the nitro group is displaced. nih.govresearchgate.net Another approach involves the in-situ reduction of a nitroarene to an amine, which then couples with another aryl halide or even another nitroarene molecule in a one-pot process. researchgate.netnih.gov These methods are particularly valuable for creating unsymmetrical diarylamines with diverse functionalities. researchgate.net

An alternative to directly forming the diarylamine bond is to synthesize a precursor molecule and then modify it to obtain the final product. A common strategy involves the nitration of a diarylamine precursor. For example, one could synthesize N-(3-nitrophenyl)aniline and then introduce the two nitro groups onto the unsubstituted phenyl ring through electrophilic aromatic substitution using a nitrating mixture (e.g., HNO₃/H₂SO₄). libretexts.org

A significant challenge in the direct nitration of anilines or diphenylamines is the high reactivity of the amino group, which can be oxidized by the strong acids or protonated to form a deactivating ammonium (B1175870) ion, leading to undesired products or meta-substitution. stackexchange.comreddit.comyoutube.com To circumvent this, the amino group is often protected, for instance, by acetylation to form an acetanilide. wikipedia.orgchemistry-online.com The acetyl group is less activating than the amino group but still directs electrophiles to the ortho and para positions. After the nitration step, the protecting group is removed by hydrolysis to yield the desired nitroaniline. chemistry-online.com This multi-step approach provides better control over the regioselectivity of the nitration. azom.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

Advanced Synthetic Approaches and Sustainable Chemistry

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. sphinxsai.com For the synthesis of related heterocyclic compounds from 2,4-dinitrophenylhydrazine, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes while improving yields. wisdomlib.orgajrconline.organalis.com.my This technique offers rapid and uniform heating, which can be applied to the SNAr synthesis of 2,4-Dinitro-N-(3-nitrophenyl)aniline to enhance efficiency. nih.gov

Catalytic Synthesis Innovations and Ligand Design for Improved Selectivity and Yield

The formation of the diarylamine structure of 2,4-Dinitro-N-(3-nitrophenyl)aniline involves the creation of a carbon-nitrogen (C–N) bond between two aromatic rings. While traditionally formed via nucleophilic aromatic substitution (SNAr), modern organic synthesis has introduced powerful catalytic methods that offer milder conditions and broader substrate scope. The most prominent of these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination has revolutionized C–N bond formation. wikipedia.org This reaction utilizes a palladium catalyst to couple an amine with an aryl halide. libretexts.org The success of this methodology is critically dependent on the design of the ligand coordinated to the palladium center. youtube.com For challenging substrates, such as those containing multiple electron-withdrawing nitro groups, ligand design is paramount. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), have proven effective. youtube.comnih.govnih.gov These ligands promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the C–N bond and regenerates the active catalyst. youtube.comyoutube.com The bulky nature of the ligands helps to create a coordinatively unsaturated metal center that facilitates these steps while preventing catalyst deactivation.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C–N bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern innovations have led to the development of more efficient catalytic systems. The use of soluble copper(I) catalysts in conjunction with specific ligands, such as diamines and acetylacetonates, allows the reaction to proceed under significantly milder conditions, improving yields and functional group tolerance. wikipedia.orgnih.gov

Table 1: Comparison of Modern Catalytic Methods for Diaryl-Amine Synthesis

| Method | Metal Catalyst | Typical Ligand Classes | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky, electron-rich phosphines (e.g., Dialkylbiarylphosphines), N-Heterocyclic Carbenes (NHCs) | High functional group tolerance, mild reaction conditions, broad substrate scope. wikipedia.org |

| Modern Ullmann Condensation | Copper (Cu) | Diamines, Acetylacetonates, Pyridine-2-aldoxime | Lower cost of catalyst compared to palladium, effective for electron-deficient substrates. wikipedia.orgnih.gov |

Green Chemistry Principles in the Synthesis of Nitroaromatic Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of nitroaromatic compounds, this involves addressing the hazardous reagents and conditions traditionally employed, particularly in the nitration step.

Conventional nitration uses a corrosive mixture of concentrated nitric and sulfuric acids, leading to significant acid waste. Greener alternatives focus on several key areas:

Solid Acid Catalysts : Using solid-supported catalysts, such as zeolites or sulfated zirconia, can replace liquid sulfuric acid. These catalysts are non-corrosive, can be easily separated from the reaction mixture, and are often reusable, minimizing waste and simplifying purification.

Alternative Nitrating Agents : Reagents like dinitrogen pentoxide (N₂O₅) can serve as cleaner nitrating agents, sometimes eliminating the need for a strong acid co-reagent.

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful tool. Microwave heating can dramatically reduce reaction times and energy consumption by directly and efficiently heating the reaction mixture. This often leads to higher product yields and fewer side products.

Greener Solvents : Replacing volatile organic compounds (VOCs) with more environmentally benign solvents is a core principle of green chemistry. For C-N coupling reactions, protocols using water with micelle-forming surfactants have been developed, allowing reactions to be performed in a predominantly aqueous medium. nih.gov Similarly, metal-free systems utilizing reagents like sodium nitrate (B79036) in less hazardous solvents offer an alternative pathway for diarylamine synthesis. acs.org

Table 2: Green Chemistry Approaches in Nitroaromatic Synthesis

| Principle | Traditional Method | Green Alternative | Advantage |

|---|---|---|---|

| Catalysis | Concentrated H₂SO₄ (stoichiometric) | Solid acid catalysts (e.g., Zeolites) | Reusable, non-corrosive, reduced waste. |

| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, lower energy consumption, often higher yields. |

| Safer Solvents | Volatile Organic Compounds (e.g., Toluene) | Aqueous micellar systems, Ionic Liquids | Reduced toxicity and environmental impact. nih.gov |

Detailed Mechanistic Investigations of Formation Reactions

The formation of 2,4-Dinitro-N-(3-nitrophenyl)aniline via the reaction of a precursor like 1-chloro-2,4-dinitrobenzene with 3-nitroaniline proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic rings. wikipedia.org

Elucidation of Reaction Intermediates and Transition States

The SNAr mechanism is a two-step addition-elimination process. nih.gov

Addition Step : The reaction initiates with the attack of the nucleophile (the nitrogen atom of 3-nitroaniline) on the carbon atom of the 2,4-dinitrochlorobenzene ring that bears the leaving group (chlorine). masterorganicchemistry.com This step is energetically demanding as it temporarily disrupts the aromaticity of the ring, forming a high-energy transition state. The product of this first step is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. wikipedia.orgnih.gov In this intermediate, the carbon atom at the site of attack becomes sp³-hybridized. wikipedia.org The negative charge is not localized on the ring but is delocalized through resonance, with significant charge density residing on the oxygen atoms of the ortho and para nitro groups. masterorganicchemistry.com This stabilization is crucial for the intermediate's formation.

Elimination Step : In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion). This step is typically rapid as it leads to a more stable, aromatic product. nih.gov This elimination proceeds through a second transition state, leading to the final 2,4-Dinitro-N-(3-nitrophenyl)aniline product.

Kinetic Studies and Rate-Determining Steps

Kinetic studies of SNAr reactions have consistently shown that the first step—nucleophilic addition and formation of the Meisenheimer complex—is the rate-determining step of the reaction. masterorganicchemistry.comnih.govd-nb.info The high activation energy required to break the aromaticity of the benzene (B151609) ring makes this initial attack the slowest part of the sequence. nih.gov Once the stabilized Meisenheimer complex is formed, the subsequent elimination of the leaving group to restore the highly favorable aromatic system is a much faster, lower-energy process. masterorganicchemistry.com

Table 3: Reaction Coordinate Profile for the SNAr Mechanism

| Stage | Description | Relative Energy | Key Feature |

|---|---|---|---|

| Reactants | 1-chloro-2,4-dinitrobenzene + 3-nitroaniline | Baseline | Aromatic, stable |

| Transition State 1 | Partial C-N bond formation, aromaticity breaking | High (Activation Energy) | Highest energy point on reaction path |

| Intermediate | Meisenheimer Complex (σ-complex) | Intermediate | Non-aromatic, sp³ carbon, charge stabilized by NO₂ groups. wikipedia.org |

| Transition State 2 | Partial C-Cl bond breakage, aromaticity reforming | High (but lower than TS1) | Leads to product formation |

| Products | 2,4-Dinitro-N-(3-nitrophenyl)aniline + Cl⁻ | Low | Aromatic, stable |

Role of Substituent Effects on Reactivity and Yield

Substituent effects are paramount in dictating the feasibility and rate of SNAr reactions. The presence of strong electron-withdrawing groups on the aromatic ring is a prerequisite for the reaction to occur. wikipedia.orgnumberanalytics.com

Effect of Substituents on the Electrophilic Ring : The two nitro (-NO₂) groups on the 1-chloro-2,4-dinitrobenzene ring are powerful electron-withdrawing substituents. Their role is twofold:

Activation : They make the aromatic ring strongly electrophilic (electron-poor), thus activating it for attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com

Stabilization : They stabilize the negatively charged Meisenheimer intermediate through resonance. The placement of these groups at the ortho and para positions relative to the leaving group is critical, as this allows the negative charge to be delocalized directly onto the electronegative oxygen atoms of the nitro groups, significantly lowering the activation energy of the rate-determining step. masterorganicchemistry.comnumberanalytics.com

Effect of Substituents on the Nucleophilic Amine : The nitro group on the 3-nitroaniline molecule is also electron-withdrawing. This effect reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to unsubstituted aniline (B41778). This makes 3-nitroaniline a weaker nucleophile, which would typically slow down the reaction rate. However, the powerful activation of the electrophilic partner by two nitro groups is generally sufficient to overcome the reduced nucleophilicity of the amine and allow the reaction to proceed to a reasonable yield.

Table 4: Summary of Substituent Effects

| Ring | Substituent | Position | Electronic Effect | Impact on SNAr Reaction |

|---|---|---|---|---|

| Electrophile (2,4-Dinitrochlorobenzene) | -NO₂ | ortho, para | Strongly electron-withdrawing | Activates the ring for attack and strongly stabilizes the Meisenheimer intermediate. numberanalytics.com |

| Nucleophile (3-Nitroaniline) | -NO₂ | meta | Electron-withdrawing | Reduces the nucleophilicity of the amine nitrogen, slowing the rate of attack. |

While general methodologies for these types of analyses are well-established and have been applied to analogous molecules such as 2,4-dinitroaniline (B165453) and other nitroaniline derivatives, the search did not locate published literature containing the specific optimized geometries, energy landscapes, hydrogen bonding analyses, calculated vibrational frequencies (FT-IR, Raman), or theoretical electronic transition data (UV-Vis) for 2,4-Dinitro-N-(3-nitrophenyl)aniline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on the theoretical and computational chemistry of 2,4-Dinitro-N-(3-nitrophenyl)aniline as specified in the instructions. Generating content would require speculating or using data from related but distinct compounds, which would violate the strict constraint to focus exclusively on the specified molecule.

Theoretical and Computational Chemistry Studies

Spectroscopic Property Predictions and Correlations

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a powerful tool for structural elucidation and for understanding the electronic environment of atomic nuclei in a molecule. For complex molecules like 2,4-Dinitro-N-(3-nitrophenyl)aniline, where experimental data may be scarce, computational methods such as Density Functional Theory (DFT) provide valuable insights. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for calculating NMR shielding tensors. researchgate.netresearchgate.net

Analysis of simpler, related structures provides a basis for predicting the spectral characteristics of 2,4-Dinitro-N-(3-nitrophenyl)aniline. In nitrobenzene, the ortho protons are the most deshielded, followed by the para, and then the meta protons, a trend that can be rationalized by the electron-withdrawing nature of the nitro group. stackexchange.com For the ¹³C NMR spectrum of nitrobenzene, the trend of deshielding is ipso > para > meta > ortho. stackexchange.com In aniline (B41778), the electron-donating amino group generally leads to increased shielding (upfield shifts) for the ortho and para positions compared to benzene (B151609).

For 2,4-Dinitro-N-(3-nitrophenyl)aniline, one would anticipate a complex spectrum with significant deshielding of the aromatic protons and carbons due to the presence of three strongly electron-withdrawing nitro groups. The protons on the dinitrophenyl ring, in particular, would be expected to resonate at high chemical shifts.

Table 1: Representative Experimental ¹H and ¹³C NMR Chemical Shifts for Related Aniline Derivatives Note: This table presents data for analogous compounds to infer the expected spectral regions for 2,4-Dinitro-N-(3-nitrophenyl)aniline.

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| Aniline | DMSO-d₆ | 6.54-6.45 (m, 4H, Ar-H) | 149.47, 140.89, 116.48 |

| Nitrobenzene | CDCl₃ | 8.25 (d, H2/H6), 7.71 (t, H4), 7.56 (t, H3/H5) | 148.3 (C1), 134.7 (C4), 129.4 (C3/C5), 123.5 (C2/C6) |

| 2-Chloroaniline | CDCl₃ | 7.25-7.22 (m, 1H), 7.06 (t, 1H), 6.76 (d, 1H), 6.68 (t, 1H) | 143.11, 129.64, 127.85, 119.25, 116.09 |

Data sourced from references stackexchange.comrsc.org.

Reactivity and Selectivity Predictions

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. thaiscience.info

For 2,4-Dinitro-N-(3-nitrophenyl)aniline, the presence of three nitro groups, which are strong electron-withdrawing groups, is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted aniline. This effect is demonstrated in studies of nitrobenzene and p-nitroaniline. For example, DFT calculations (B3LYP/6-311+G(d,p)) show that the HOMO and LUMO energy levels of nitrobenzene are lower than those of benzene. researchgate.netresearchgate.net The introduction of an amino group, as in aniline, raises the HOMO energy level. researchgate.netresearchgate.net

The electron density in 2,4-Dinitro-N-(3-nitrophenyl)aniline will be highly polarized. The nitro groups will cause a significant reduction in electron density on the aromatic rings, particularly at the ortho and para positions relative to their points of attachment. This makes the aromatic rings highly electron-deficient and susceptible to nucleophilic attack. The LUMO is expected to be delocalized over the dinitrophenyl ring system, indicating that this is the primary site for accepting electrons in a reaction. Conversely, the HOMO would likely have a significant contribution from the amine nitrogen's lone pair, though its energy will be lowered by the attached electron-poor rings.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Related Aromatic Compounds Note: This table provides data calculated at the B3LYP/6-311+G(d,p) level for analogous compounds to illustrate the expected electronic properties of 2,4-Dinitro-N-(3-nitrophenyl)aniline.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.77 | -0.17 | 5.60 |

| Nitrobenzene | -7.63 | -1.54 | 6.09 |

| p-Nitroaniline | -6.65 | -1.98 | 4.67 |

Data sourced from references thaiscience.inforesearchgate.net.

Computational Assessment of Reaction Pathways and Energy Barriers

Computational chemistry provides powerful tools for mapping out potential reaction pathways and calculating the associated energy barriers, offering predictions of reaction feasibility and mechanisms. DFT calculations are frequently used to locate transition states and compute activation energies.

While specific reaction pathways for 2,4-Dinitro-N-(3-nitrophenyl)aniline have not been detailed in the literature, studies on related compounds illustrate the approach. For example, the gas-phase cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids has been modeled using DFT. nih.gov This reaction, which is analogous to a potential intramolecular reaction of a derivative of the target molecule, involves a nucleophilic attack initiated by an anionic site, leading to ring closure. The calculations were able to map a reaction trajectory involving intermediates and transition states, with the highest energy barrier calculated to be approximately 120 kJ/mol. nih.gov Such studies demonstrate that the presence of the 2,4-dinitrophenyl group can facilitate cyclization reactions by activating the molecule for nucleophilic attack. nih.gov

For 2,4-Dinitro-N-(3-nitrophenyl)aniline, computational studies could be employed to investigate various potential reactions, such as nucleophilic aromatic substitution, reduction of the nitro groups, or intramolecular cyclizations under specific conditions. By calculating the energy profiles of these pathways, the most likely products and the conditions required to form them could be predicted.

Advanced Molecular Dynamics Simulations and Intermolecular Interactions

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of these interactions. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum mechanical calculations to simulate solvent effects. eurjchem.com

Theoretical studies on p-nitroaniline, a related chromophore, have shown that polar solvents cause a red shift (bathochromic shift) in its charge-transfer absorption band. researchgate.net This is attributed to the stabilization of the more polar excited state relative to the ground state. Computational models like the QM/EFP (Quantum Mechanics/Effective Fragment Potential) can accurately predict these solvatochromic shifts. researchgate.net

For 2,4-Dinitro-N-(3-nitrophenyl)aniline, a molecule with a significant ground-state dipole moment, strong interactions with polar solvents are expected. These interactions would influence its electronic absorption spectra, solubility, and the energy barriers of chemical reactions. Molecular dynamics simulations could provide a detailed picture of the specific interactions, such as hydrogen bonding between the amine proton or nitro oxygen atoms and solvent molecules, and how the solvent shell is structured around the solute.

Crystal Packing Analysis and Solid-State Interactions

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, which dictates the crystal's physical properties. X-ray crystallography provides the definitive structure, while computational tools like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts. nih.govresearchgate.net

While the crystal structure of 2,4-Dinitro-N-(3-nitrophenyl)aniline is not publicly documented, analysis of closely related molecules provides significant insight into its likely solid-state interactions. Studies on derivatives like 2,4-dinitro-N-methylaniline reveal that intermolecular N–H···O and C–H···O hydrogen bonds are key features in the crystal packing. researchgate.net In these structures, molecules often form extended chains or sheets through these hydrogen-bonding networks.

Hirshfeld surface analysis of other nitro-substituted aniline derivatives quantifies the contributions of different types of intermolecular contacts. nih.gov For example, in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.gov Weak π–π stacking interactions between aromatic rings are also common in these types of compounds, providing additional stabilization to the crystal lattice. nih.gov Given its structure, 2,4-Dinitro-N-(3-nitrophenyl)aniline is expected to exhibit a complex network of N–H···O and C–H···O hydrogen bonds, as well as potential π–π stacking interactions between its three aromatic rings, leading to a densely packed and stable crystal structure.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for deducing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For a molecule such as 2,4-Dinitro-N-(3-nitrophenyl)aniline, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), and X-ray Crystallography would be employed for a comprehensive characterization.

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For 2,4-Dinitro-N-(3-nitrophenyl)aniline, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine (N-H) proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitro groups, which deshield adjacent protons, causing them to appear at a higher chemical shift (downfield). The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbons directly attached to the electron-withdrawing nitro groups would be significantly deshielded and appear at the downfield end of the spectrum.

Predicted NMR Data for 2,4-Dinitro-N-(3-nitrophenyl)aniline

| Spectrum | Predicted Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ¹H NMR | 7.0 - 9.5 | Signals correspond to aromatic protons, with those closest to nitro groups appearing further downfield. A broad singlet for the N-H proton is also expected. |

| ¹³C NMR | 110 - 150 | Signals for twelve distinct aromatic carbons. Carbons bonded to nitro groups (C-NO₂) and the secondary amine (C-N) would exhibit the largest chemical shifts. |

Further structural confirmation and unambiguous assignment of all proton and carbon signals would be achieved using two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound.

For 2,4-Dinitro-N-(3-nitrophenyl)aniline, the molecular formula is C₁₂H₈N₄O₆. The calculated exact mass (monoisotopic mass) corresponding to this formula is 304.0444 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that is within a very small tolerance (typically < 5 ppm) of this theoretical value, thus confirming the molecular formula.

Molecular Formula and Mass Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈N₄O₆ | nih.gov |

| Molecular Weight | 304.21 g/mol | nih.gov |

| Calculated Exact Mass | 304.0444 Da | nih.gov |

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained. Expected fragmentation patterns for this molecule would involve the loss of nitro groups (NO₂), which is a common fragmentation pathway for nitroaromatic compounds.

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound. For 2,4-Dinitro-N-(3-nitrophenyl)aniline, the key functional groups are the secondary amine (N-H), the nitro groups (NO₂), and the aromatic rings (C=C, C-H).

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | FT-IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 | FT-IR, Raman |

| NO₂ (Nitro) | Symmetric Stretching | 1335 - 1385 | FT-IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 | FT-IR, Raman |

| C-N (Amine) | Stretching | 1250 - 1360 | FT-IR |

The presence of strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro groups would be a defining characteristic of the IR and Raman spectra. The N-H stretching vibration would appear as a sharp to medium band in the 3300-3500 cm⁻¹ region.

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is used to separate, identify, and quantify the components of a mixture. For a non-volatile compound like 2,4-Dinitro-N-(3-nitrophenyl)aniline, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment.

Developing an HPLC method involves selecting the appropriate stationary phase (column), mobile phase, and detector to achieve optimal separation of the target analyte from any impurities or starting materials. For nitroaniline isomers and related compounds, reverse-phase HPLC is commonly employed.

A suitable method for the analysis of 2,4-Dinitro-N-(3-nitrophenyl)aniline would likely utilize a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer or acid additive to ensure good peak shape. Detection is commonly performed using a UV-Vis detector, as nitroaromatic compounds are strongly chromophoric.

Example HPLC Method Parameters for Nitroaniline Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent TC-C18 or similar |

| Mobile Phase | Isocratic mixture of Acetonitrile/Water (e.g., 30/70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

Note: These parameters are based on established methods for related dinitroaniline isomers and would serve as a starting point for method development for 2,4-Dinitro-N-(3-nitrophenyl)aniline. hmdb.ca

This method would be validated for linearity, accuracy, and precision to ensure it is suitable for quantitative purity analysis of the target compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of compounds with multiple nitro functional groups, such as 2,4-Dinitro-N-(3-nitrophenyl)aniline, can be challenging due to their low volatility and potential for thermal degradation at the high temperatures typically used in GC inlets and columns. thermofisher.comsemanticscholar.orgsi.edu The presence of three nitro groups and a secondary amine in the structure of 2,4-Dinitro-N-(3-nitrophenyl)aniline suggests a high boiling point and a propensity for thermal lability.

To make such compounds amenable to GC analysis, a process known as derivatization is often employed. sigmaaldrich.comjfda-online.comresearchgate.netyoutube.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For a compound like 2,4-Dinitro-N-(3-nitrophenyl)aniline, derivatization would likely target the secondary amine's active hydrogen. Silylation, for instance, which involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a common technique that reduces polarity and increases volatility. sigmaaldrich.com

Illustrative Gas Chromatography Method Parameters:

| Parameter | Illustrative Value/Condition |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | Optimized for thermal stability (e.g., 250 °C) |

| Oven Program | Temperature ramp from a low initial temperature to a high final temperature |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

This table represents a hypothetical set of starting parameters for method development, as specific experimental data for 2,4-Dinitro-N-(3-nitrophenyl)aniline is not available in the cited sources.

The choice of detector is crucial. A mass spectrometer would provide structural information and aid in the identification of the derivatized compound and any potential degradation products. nih.govresearchgate.netnih.gov An electron capture detector would offer high sensitivity for this electronegative, nitro-containing molecule.

Electrochemical Characterization for Redox Properties

The electrochemical behavior of 2,4-Dinitro-N-(3-nitrophenyl)aniline is of significant interest due to the presence of multiple redox-active nitro groups and an amine linkage. Cyclic voltammetry is a primary technique used to investigate the oxidation and reduction processes of such molecules. researchgate.netntu.edu.twutexas.eduresearchgate.netresearchgate.netresearchgate.net

Cyclic Voltammetry and Oxidation-Reduction Potentials

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the stability of the resulting charged species.

For 2,4-Dinitro-N-(3-nitrophenyl)aniline, the electrochemical behavior is expected to be complex. The three nitro groups are strongly electron-withdrawing, which will influence the electron density on the aromatic rings and the secondary amine.

Expected Redox Processes:

Reduction: The nitro groups are readily reducible. In aprotic media, this typically occurs in one-electron steps to form radical anions. The presence of three nitro groups may lead to multiple, closely spaced reduction peaks in the cyclic voltammogram. The reduction of nitroaromatic compounds is a well-studied process. nih.govnih.govwikipedia.orgox.ac.uk

Oxidation: The secondary amine is susceptible to oxidation. However, the strong electron-withdrawing effect of the nitro groups would make this oxidation more difficult, shifting the oxidation potential to more positive values compared to unsubstituted or less substituted diphenylamines. rsc.org The oxidation of the diphenylamine (B1679370) core often leads to the formation of a radical cation, which can undergo further reactions. utexas.edu

While specific experimental cyclic voltammetry data for 2,4-Dinitro-N-(3-nitrophenyl)aniline is not available in the surveyed literature, data for related compounds can provide insights. For example, studies on substituted anilines and diphenylamines show a clear correlation between the nature of the substituents and the measured oxidation potentials. researchgate.netresearchgate.netrsc.org

Table of Expected Redox Behavior:

| Functional Group | Expected Redox Behavior | Influence of Other Groups |

| Nitro Groups | Prone to reduction, likely in multiple steps. | The electron-rich amine may slightly influence the reduction potential. |

| Secondary Amine | Susceptible to oxidation. | The electron-withdrawing nitro groups will increase the oxidation potential. |

This table is based on general principles of electrochemistry and data for structurally related compounds, as specific experimental data for 2,4-Dinitro-N-(3-nitrophenyl)aniline is not available in the cited sources.

Further research employing cyclic voltammetry on 2,4-Dinitro-N-(3-nitrophenyl)aniline would be necessary to determine its precise oxidation-reduction potentials and to understand the stability and reactivity of its electrochemically generated intermediates.

Applications in Materials Science and Industrial Chemistry

Chromophoric and Photophysical Applications

The intense color and light-interacting properties of nitroaromatic compounds are central to their use in chromophoric and photophysical applications. The structure of 2,4-Dinitro-N-(3-nitrophenyl)aniline, which combines a donor amine group with multiple electron-withdrawing nitro groups across two phenyl rings, is characteristic of a push-pull chromophore. This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for generating color and other photophysical phenomena.

The dinitroaniline class of compounds, from which 2,4-Dinitro-N-(3-nitrophenyl)aniline is derived, are established intermediates in the synthesis of various dyes and pigments. wikipedia.org Specifically, 2,4-Dinitroaniline (B165453) is a known precursor for azo dyes, disperse dyes, and organic pigments used in printing inks and toners. wikipedia.org The synthesis process for these colorants often involves the diazotization of the primary aromatic amine, followed by a coupling reaction to form an azo compound, which is a potent chromophore.

Given that 2,4-Dinitro-N-(3-nitrophenyl)aniline is built upon the 2,4-dinitroaniline framework, it serves as a functional intermediate for creating more complex dye structures. The presence of the additional 3-nitrophenyl group can be leveraged to modify the final properties of a dye, such as its color, lightfastness, and solubility. Its isomeric counterpart, 2,4-Dinitro-N-(4-nitrophenyl)aniline, is also noted as an intermediate in the production of azo dyes and other colorants for textiles and printing inks. smolecule.com The general utility of dinitroanilines as dye intermediates suggests that 2,4-Dinitro-N-(3-nitrophenyl)aniline is a valuable precursor for developing specialized pigments where its specific substitution pattern can be exploited.

Table 1: Related Nitroanilines in Dye & Pigment Synthesis

| Compound | Role in Synthesis | Resulting Products | Reference |

|---|---|---|---|

| 2,4-Dinitroaniline | Intermediate | Azo dyes, disperse dyes, organic pigments | wikipedia.org |

| Dinitroanilines (general) | Intermediate | Industrially important dyes | wikipedia.org |

| p-Nitroaniline | Precursor | Reactive dyes for cotton and cellulose | researchgate.net |

| 2,4-Dinitro-N-(4-nitrophenyl)aniline | Intermediate | Azo dyes and other colorants | smolecule.com |

Organic molecules with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response in organic materials often arises from a molecular structure that features strong electron donor and acceptor groups connected by a π-conjugated system. nih.gov This "push-pull" architecture facilitates intramolecular charge transfer, which is fundamental to second and third-order NLO phenomena. researchgate.net

Nitroaniline derivatives are a well-studied class of NLO materials. researchgate.net The compound 2,4-Dinitro-N-(3-nitrophenyl)aniline possesses the key structural features for NLO activity: the amine bridge acts as an electron donor, while the three nitro groups serve as powerful electron acceptors. The delocalized π-electrons across the two phenyl rings provide the necessary conjugated pathway. The co-crystallization of related molecules like 3-nitroaniline (B104315) and 3-nitrophenol (B1666305) has been shown to produce materials with significant second-harmonic generation (SHG) efficiency, a key NLO property. inoe.ro The attractive structural features for NLO activity include the extension of π-conjugation, good planarity, and a strong donor-to-acceptor ratio, all of which are present in the target molecule. inoe.ro Although specific experimental NLO measurements for 2,4-Dinitro-N-(3-nitrophenyl)aniline are not widely published, its molecular architecture makes it a strong candidate for investigation as a high-performance NLO material.

The development of advanced optical materials relies on molecules that can manipulate light in sophisticated ways. Materials with high NLO susceptibility are essential for creating devices that can perform functions like frequency conversion, optical modulation, and all-optical signal processing. The search for novel crystals with promising NLO properties is an ongoing challenge for scientists. inoe.ro

Organic NLO materials, such as derivatives of nitroaniline, offer several advantages over their inorganic counterparts, including faster response times and greater molecular tailorability. nih.gov The structural versatility of molecules like 2,4-Dinitro-N-(3-nitrophenyl)aniline allows for fine-tuning of their optical properties through chemical modification. By altering the substitution patterns or incorporating them into larger systems, researchers can design materials with optimized performance for specific applications. For example, the cocrystallization of two different chromophores is a widely used strategy to design materials with enhanced NLO activity. inoe.ro Given its inherent chromophoric and potential NLO properties, 2,4-Dinitro-N-(3-nitrophenyl)aniline is a promising building block for the rational design of next-generation advanced optical materials.

Polymeric and Supramolecular Chemistry Incorporations

The functional groups on 2,4-Dinitro-N-(3-nitrophenyl)aniline provide anchor points for its incorporation into larger molecular systems, such as polymers and supramolecular assemblies. This allows for the creation of materials that combine the electronic and optical properties of the core molecule with the processability and structural integrity of a macromolecule.

Aniline (B41778) and its derivatives are common monomers in the synthesis of conducting polymers and specialty resins. nih.gov The amine group and the aromatic rings of 2,4-Dinitro-N-(3-nitrophenyl)aniline are reactive sites that can be utilized in polymerization reactions. Research has shown that derivatives of 2,4-dinitroaniline can be converted into monomers for polymerization. For instance, N-[2,4-dinitrophenyl) maleimide (B117702) was prepared by reacting 2,4-dinitroaniline with maleic anhydride, and this resulting monomer was then homopolymerized and copolymerized with methyl methacrylate. researchgate.net This demonstrates a viable pathway for integrating the dinitrophenylamine moiety into a polymer backbone to study the effect of the imide ring and nitro groups on the polymer's properties. researchgate.net

By functionalizing 2,4-Dinitro-N-(3-nitrophenyl)aniline, it can be used as a monomer to synthesize polymers with high thermal stability, specific electrical conductivity, or unique optical characteristics. The nitro groups, being strongly electron-withdrawing, would significantly influence the electronic properties of the resulting polymer. Furthermore, the molecule could act as a ligand, coordinating with metal centers to form metallopolymers, where the electronic interplay between the organic ligand and the metal could lead to novel catalytic or sensory materials.

Table 2: Polymerization of Related Aniline Derivatives

| Monomer/Precursor | Polymerization Method | Resulting Polymer Type | Reference |

|---|---|---|---|

| Aniline and 3-Nitroaniline | In-situ oxidative copolymerization | Poly(aniline-co-3-nitroaniline) | nih.gov |

| N-[2,4-dinitrophenyl) maleimide (from 2,4-dinitroaniline) | Homopolymerization and Copolymerization | Homopolymer and Copolymer with Methyl Methacrylate | researchgate.net |

| 2,4-Dinitrophenol | Bulk polymerization (as template) | Molecularly Imprinted Polymer (MIP) | nih.gov |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional architectures is a major goal in modern materials science.

The structure of 2,4-Dinitro-N-(3-nitrophenyl)aniline is well-suited for participating in supramolecular assembly. The secondary amine group (-NH-) is a hydrogen bond donor, while the oxygen atoms of the nitro groups are potent hydrogen bond acceptors. These features allow for the formation of intricate hydrogen-bonded networks. Additionally, the electron-deficient nitrophenyl rings can engage in π-π stacking interactions with electron-rich aromatic systems. These non-covalent interactions are the driving forces that can guide the molecule to self-organize into ordered structures like sheets, columns, or more complex three-dimensional networks. While specific studies on the self-assembly of this exact isomer are scarce, research on related electron-rich and electron-poor aromatic molecules demonstrates the potential for forming highly ordered, functional materials through these principles. iitpkd.ac.in Such self-organized systems could find applications in areas like organic electronics, sensing, and crystal engineering.

Energetic Materials Research (Focus on Chemical Stability and Performance, excluding explosive potential details)

The compound 2,4-Dinitro-N-(3-nitrophenyl)aniline is cataloged as a distinct chemical entity. However, a thorough review of published scientific literature reveals a significant gap in research pertaining to its specific application in the field of energetic materials. There is no available data from dedicated studies on its chemical stability, thermal properties, or performance characteristics within energetic formulations.

Chemical suppliers list the compound, but often as a rare chemical with no accompanying analytical or performance data. sigmaaldrich.comsigmaaldrich.com This indicates that while the molecule has been identified, it has not been the subject of comprehensive investigation required to characterize its potential as an energetic material.

Research into energetic materials often involves the study of structural isomers, as the arrangement of functional groups, such as nitro groups on the aromatic rings, can significantly influence properties like density, thermal stability, and sensitivity. researchgate.net While studies exist for the broader class of nitrated diphenylamines and other trinitrophenyl compounds, these findings cannot be directly extrapolated to 2,4-Dinitro-N-(3-nitrophenyl)aniline without specific experimental validation.

Due to the absence of research data, a detailed analysis of its chemical stability and performance, including research findings and data tables, cannot be provided. Further empirical research, including synthesis, purification, and thorough thermal and structural analysis, would be necessary to determine its properties and potential utility in materials science.

Interactive Data Table: Compound Identification

| Property | Value | Source |

| IUPAC Name | 2,4-Dinitro-N-(3-nitrophenyl)aniline | N/A |

| CAS Number | 970-91-2 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₈N₄O₆ | sigmaaldrich.com |

| Molecular Weight | 304.22 g/mol | sigmaaldrich.com |

No Specific Research Found on the Environmental Fate of 2,4-Dinitro-N-(3-nitrophenyl)aniline

A comprehensive review of available scientific literature reveals a significant gap in research concerning the environmental fate and degradation of the specific chemical compound 2,4-Dinitro-N-(3-nitrophenyl)aniline. While extensive studies exist for structurally related nitroaromatic compounds, such as dinitrophenols, dinitrotoluenes, and various isomers of nitrodiphenylamine, no dedicated research on the photolytic or biological degradation pathways of 2,4-Dinitro-N-(3-nitrophenyl)aniline could be identified.

This absence of specific data prevents a detailed analysis of its environmental persistence, transformation products, and the microbial mechanisms involved in its potential breakdown. Scientific understanding of how a specific chemical behaves in aquatic, atmospheric, and soil environments is built upon empirical evidence from laboratory and field studies. Without such studies for 2,4-Dinitro-N-(3-nitrophenyl)aniline, any discussion of its environmental fate would be speculative and extrapolated from related, but distinct, molecules.

Research on analogous compounds offers some general insights into how a trinitrodiphenylamine like this might behave. For instance, studies on the anaerobic degradation of the isomer 2,4-dinitrodiphenylamine (B1346988) show that the process is initiated by the microbial reduction of the nitro groups to corresponding amino groups. nih.govasm.orgresearchgate.netnih.gov Specifically, the reduction begins at the nitro group in the ortho position to the amine bridge. asm.org Similarly, research on 2,4-dinitroanisole (B92663) (DNAN), another nitroaromatic compound, indicates that its degradation can proceed through both photolysis, yielding products like 2,4-dinitrophenol, and bioreduction to form amino derivatives. nih.gov

General principles of nitroaromatic biodegradation suggest that the electron-withdrawing nature of nitro groups makes these compounds often resistant to degradation. nih.gov Microbial degradation, when it occurs, can happen under both aerobic and anaerobic conditions. nih.govnih.gov Common pathways include the reduction of nitro groups to nitroso, hydroxylamino, and finally amino groups, or enzymatic removal of the nitro group from the aromatic ring. nih.gov

Environmental Fate and Degradation Studies Excluding Toxicity and Safety Profiles

Chemical Degradation Processes in Environmental Matrices

The environmental persistence of a chemical is significantly influenced by its susceptibility to various degradation processes. For 2,4-Dinitro-N-(3-nitrophenyl)aniline, these processes would primarily include hydrolysis and reactions with highly reactive chemical species.

Hydrolytic Stability and Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For many dinitroaniline compounds, hydrolysis is not a primary degradation pathway under typical environmental conditions. For instance, studies on dinitroaniline herbicides have shown them to be relatively resistant to hydrolysis. wikipedia.orguea.ac.uk The stability of the aniline (B41778) functional group, which is part of the structure of 2,4-Dinitro-N-(3-nitrophenyl)aniline, is generally high. However, the presence of electron-withdrawing nitro groups can influence the reactivity of the molecule.

While no specific experimental data on the hydrolysis of 2,4-Dinitro-N-(3-nitrophenyl)aniline is available, some studies on the hydrolysis of N-(2,4-dinitrophenyl) derivatives of amino acids indicate that hydrolysis can occur under specific conditions, such as in the presence of acid. uea.ac.ukresearchgate.net For example, the hydrolysis of dinitrophenylproline has been studied, suggesting that the N-phenyl bond can be cleaved under acidic conditions. nih.gov It is plausible that 2,4-Dinitro-N-(3-nitrophenyl)aniline exhibits slow hydrolysis, with the rate being dependent on environmental pH.

Reaction with Reactive Species (e.g., Hydroxyl Radicals)

In the atmosphere, organic compounds are often degraded by reacting with highly reactive species, most notably the hydroxyl radical (•OH). Nitroaromatic compounds, a class to which 2,4-Dinitro-N-(3-nitrophenyl)aniline belongs, are known to react with hydroxyl radicals. epa.gov This reaction is a key process in the atmospheric removal of these pollutants. The reaction initiates the degradation of the aromatic rings, leading to the formation of various intermediate products and eventual mineralization.

The photochemical degradation of related compounds, such as N-2,4-dinitrophenylamino-acids, has been observed, leading to the formation of other nitroaromatic compounds. rsc.org This suggests that 2,4-Dinitro-N-(3-nitrophenyl)aniline is also likely susceptible to photochemical degradation, a process that can be initiated by the absorption of sunlight and subsequent reaction with photochemically generated reactive species like hydroxyl radicals.

Environmental Distribution and Persistence Studies (excluding ecotoxicology)

The distribution and persistence of a chemical in the environment are governed by its physical and chemical properties, which determine its partitioning between soil, water, and air.

Adsorption and Desorption Behavior in Soils and Sediments

The interaction of a chemical with soil and sediment particles is a critical factor in its environmental mobility and bioavailability. For the dinitroaniline class of herbicides, which are structurally related to 2,4-Dinitro-N-(3-nitrophenyl)aniline, soil adsorption is a significant process. wikipedia.orguea.ac.uk The persistence of these herbicides in soil has been linked to their strong adsorption to soil organic matter and clay particles. uea.ac.uk

While no direct experimental data for 2,4-Dinitro-N-(3-nitrophenyl)aniline is available, predicted data for a structurally similar isomer, 2,4-Dinitro-N-(2-nitrophenyl)aniline, from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides some insight. epa.gov The predicted octanol-water partition coefficient (LogKow) is a key indicator of a chemical's tendency to sorb to organic matter.

Table 1: Predicted Physicochemical Properties for 2,4-Dinitro-N-(2-nitrophenyl)aniline *

| Property | Predicted Value | Unit |

| LogKow: Octanol-Water | 3.68 | - |

| Water Solubility | 3.09e-5 | mol/L |

*Data is for the isomer 2,4-Dinitro-N-(2-nitrophenyl)aniline (CAS No. 14434-10-7) and is based on predictions from the EPA CompTox Chemicals Dashboard. epa.gov These values are provided as an estimation for the potential behavior of 2,4-Dinitro-N-(3-nitrophenyl)aniline.

The predicted LogKow of 3.68 suggests that this compound would have a moderate to high affinity for soil organic matter, leading to significant adsorption. This would reduce its mobility in the soil column and its potential to leach into groundwater.

Volatilization and Atmospheric Transport

Volatilization from soil and water surfaces can be an important environmental transport pathway for some chemicals. A chemical's potential to volatilize is often estimated using its Henry's Law constant. Again, using the predicted data for the isomer 2,4-Dinitro-N-(2-nitrophenyl)aniline from the EPA CompTox Dashboard can provide an estimate. epa.gov

Table 2: Predicted Volatilization Potential for 2,4-Dinitro-N-(2-nitrophenyl)aniline *

| Property | Predicted Value | Unit |

| Henry's Law Constant | 7.41e-9 | atm-m³/mol |

| Vapor Pressure | 3.72e-9 | mmHg |

*Data is for the isomer 2,4-Dinitro-N-(2-nitrophenyl)aniline (CAS No. 14434-10-7) and is based on predictions from the EPA CompTox Chemicals Dashboard. epa.gov These values are provided as an estimation for the potential behavior of 2,4-Dinitro-N-(3-nitrophenyl)aniline.

The very low predicted Henry's Law constant and vapor pressure suggest that volatilization of 2,4-Dinitro-N-(3-nitrophenyl)aniline from moist soil or water surfaces is likely to be a minor transport pathway. Its tendency to adsorb to soil and its low volatility indicate that it is likely to remain in the soil compartment if released into the terrestrial environment.

Synthesis and Investigation of Derivatives and Analogues

Rational Design and Synthesis of Substituted 2,4-Dinitro-N-(3-nitrophenyl)aniline Analogues

The synthesis of analogues of 2,4-Dinitro-N-(3-nitrophenyl)aniline is typically achieved through well-established organic reactions, primarily nucleophilic aromatic substitution and nitration. The rational design process involves selecting specific starting materials to introduce desired functional groups onto the aromatic rings or the amine nitrogen, thereby creating a library of related compounds with varied properties.

The most direct method for synthesizing the parent compound and its analogues involves the reaction of an amine with a halogenated nitroaromatic compound. For instance, the industrial production of similar compounds like 4-nitroaniline (B120555) often involves the amination of 4-nitrochlorobenzene. wikipedia.org This principle is extended to create diarylamine structures; reacting 1-chloro-2,4-dinitrobenzene (B32670) with 3-nitroaniline (B104315) would yield the target molecule. By substituting 3-nitroaniline with other substituted anilines, a wide array of derivatives can be produced.

A common laboratory approach for creating nitroaniline derivatives starts with aniline (B41778) itself. wikipedia.org A critical step in this process is the protection of the highly reactive amino group, often by converting it to an acetanilide. wikipedia.orgyoutube.com This prevents the amine from being protonated by the strong acids used in nitration, which would otherwise direct incoming nitro groups to the meta position. wikipedia.org The acetyl-protected amine directs nitration primarily to the para and ortho positions. wikipedia.orgyoutube.com Following nitration, the protecting group is removed via hydrolysis to yield the desired nitroaniline precursor. youtube.comprepchem.com This precursor can then be used in subsequent reactions to build the final diarylamine structure.

Modifications to the amine nitrogen itself, such as N-alkylation, can also be performed. For example, N-methyl p-nitroaniline can be prepared by first formylating p-nitroaniline, followed by methylation using an alkyl halide (e.g., CH₃I) in the presence of a base like potassium tert-butoxide, and subsequent deprotection. google.com This strategy allows for the introduction of various alkyl groups to the amine nitrogen, further diversifying the available analogues.

| Compound Name | CAS Number | Molecular Weight (g/mol) | General Synthetic Precursors |

|---|---|---|---|

| 2,4-Dinitro-N-(3-nitrophenyl)aniline | 970-91-2 | 304.22 | 1-Chloro-2,4-dinitrobenzene and 3-Nitroaniline |

| 2,4-Dinitro-N-(2-nitrophenyl)aniline | 14434-10-7 | 304.21 | 1-Chloro-2,4-dinitrobenzene and 2-Nitroaniline |

| 2,4-Dinitro-N-(4-nitrophenyl)aniline | 970-76-3 | 304.21 | 1-Chloro-2,4-dinitrobenzene and 4-Nitroaniline |

A significant strategy in medicinal and materials chemistry involves the replacement of aromatic rings with heterocyclic systems to modulate properties. nih.gov While direct heterocyclic analogues of 2,4-Dinitro-N-(3-nitrophenyl)aniline are not widely reported, the synthesis of molecules combining dinitrophenyl moieties with various heterocycles illustrates this design principle. Small heterocyclic molecules are a leading scaffold for developing new agents for various applications. nih.gov

Synthetic strategies have been developed to link dinitrophenyl groups to rings like oxadiazoles, thiadiazoles, pyrazoles, and thiophenes. nih.govresearchgate.netmdpi.com

Oxadiazoles : A series of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized starting from 3,5-dinitrobenzoic acid. nih.gov The acid is first converted to its methyl ester and then to 3,5-dinitrobenzohydrazide, which serves as a key precursor for building the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Thiophenes and Nicotinamides : In another example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives were created by splicing a nicotinic acid moiety with a thiophene (B33073) ring. mdpi.com The synthesis involves activating a substituted nicotinic acid to an acyl chloride, which then reacts with a substituted thiophen-2-amine under basic conditions to form the final amide-linked product. mdpi.com

General Heterocycles : A general methodology for creating N-(hetero)aryl derivatives involves reacting a haloaromatic compound with a diarylsulphilimine, followed by oxidation to yield the corresponding nitro product. researchgate.net This method has been applied to electron-deficient heterocycles like pyridines and diazines. researchgate.net

These examples demonstrate the principle of molecular hybridization, where distinct structural motifs (like dinitrophenyl and a heterocycle) are combined to generate novel compounds.

Structure-Property Relationships for Tunable Functionality (Non-Biological)

The physical and chemical properties of 2,4-Dinitro-N-(3-nitrophenyl)aniline and its analogues are intrinsically linked to their molecular structure. By systematically altering substituents, researchers can tune properties such as spectroscopic response, electronic characteristics, and material performance for specific applications like dyes, non-linear optics, and energetic materials.

Structural modifications have a profound and predictable impact on the spectroscopic signatures of these molecules. The number, position, and electronic nature of substituents directly influence the vibrational modes (IR), chemical shifts (NMR), and electronic transitions (UV-Vis).

Infrared (IR) Spectroscopy : The IR spectra of these compounds are dominated by characteristic absorption bands for N-H stretching, C-N stretching, and the symmetric and asymmetric stretches of the nitro (NO₂) groups. The precise frequencies of these vibrations are sensitive to the electronic environment, shifting based on the electron-donating or electron-withdrawing character of other substituents on the rings.

UV-Visible Spectroscopy : The UV-Vis spectra are particularly informative. The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups on the aromatic system gives rise to intramolecular charge-transfer (ICT) transitions. researchgate.netresearchgate.net These transitions result in strong absorption bands, and their wavelength (λmax) is highly sensitive to the substitution pattern. pdx.edu Changing the position of the nitro groups (e.g., from the 3-nitrophenyl to 2- or 4-nitrophenyl analogue) alters the conjugation pathway and the energy of the ICT band. The polarity of the solvent can also cause shifts in λmax. nih.gov For related classes of compounds, these substituent effects have been quantified using Hammett correlations, which relate reaction rates or equilibrium constants to substituent parameters (σ). pdx.edu Generally, stronger electron-donating or withdrawing groups lead to a red-shift (lower energy transition) of the absorption bands. pdx.edu

Molecules like nitroanilines, which possess strong electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups, are known as "push-pull" systems. researchgate.net This electronic asymmetry can lead to significant second-order nonlinear optical (NLO) properties, which are valuable for applications like frequency doubling of light. researchgate.netresearchgate.net The magnitude of the NLO response is highly dependent on the molecular structure.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting these properties. researchgate.netjmaterenvironsci.com These methods are used to:

Calculate HOMO-LUMO Energy Gaps : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter. A smaller gap generally indicates that the molecule is more easily polarized and can lead to enhanced NLO properties. researchgate.net

Predict Molecular Polarizability : DFT calculations can estimate the first hyperpolarizability (β), a measure of the second-order NLO response of a molecule. researchgate.net This allows for the in-silico screening of potential NLO materials before undertaking their synthesis. sciencegate.app

Analyze Electronic Transitions : TD-DFT can predict the UV-Vis absorption spectra, helping to understand the nature of the electronic transitions (e.g., ICT) that give rise to the molecule's color and optical properties. jmaterenvironsci.com

By strategically placing substituents, the HOMO-LUMO gap can be narrowed, and the charge transfer character enhanced, thereby tuning the electronic and optical response of the molecule.

For applications such as energetic materials, the design of new molecules is guided by a set of well-defined principles aimed at maximizing performance while maintaining acceptable stability. purdue.edu Key performance metrics include a high density (ρ), a high positive heat of formation (ΔHf), and an optimal oxygen balance (OB), which relates to the efficiency of combustion. rsc.orgresearchgate.net

Key design strategies for enhancing the energetic performance of molecules based on the dinitroaniline scaffold include:

Increasing Nitro Group Count : Adding more nitro groups is a primary method for increasing density and improving the oxygen balance, leading to greater energy release. rsc.org

Incorporation of N-Rich Heterocycles : Replacing or functionalizing the molecule with nitrogen-rich heterocyclic rings (such as triazoles or tetrazoles) is a modern strategy to increase the heat of formation and density. rsc.orgresearchgate.netfigshare.com These rings store a large amount of chemical energy in their bonds. For example, a strategy of N-dinitromethyl functionalization of nitroazoles has been used to create a new family of highly dense and oxygen-rich energetic materials. rsc.org

Computational Modeling : The design of new energetic materials is heavily reliant on computational prediction. researchgate.netresearchgate.net Thermochemical codes are used to predict detonation properties (e.g., velocity and pressure) based on the calculated density and heat of formation, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

These principles guide the rational design of next-generation materials where the performance characteristics are tailored at the molecular level.

Emerging Research Perspectives and Interdisciplinary Integration

Integration with Advanced Manufacturing Technologies

The synthesis and processing of complex nitroaromatic compounds are increasingly benefiting from advanced manufacturing technologies that offer enhanced safety, efficiency, and precision over traditional batch methods. For a compound like 2,4-Dinitro-N-(3-nitrophenyl)aniline, these technologies could revolutionize its production and application.

Continuous Flow Synthesis: Nitroaromatic compounds are often synthesized through nitration reactions, which are typically highly exothermic and can pose safety risks in large-scale batch reactors. scispace.com Continuous flow chemistry offers a safer alternative by using microreactors or tube reactors where small volumes of reactants are mixed and reacted in a continuous stream. This approach provides superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. The synthesis of aromatic amines from nitroaromatic compounds is already being explored in continuous-flow systems using 3D-printed reactors, demonstrating a sustainable and efficient pathway. mdpi.com This methodology could be adapted for the synthesis of 2,4-Dinitro-N-(3-nitrophenyl)aniline, potentially improving yield and safety.

3D-Printed Reactors: The advent of stereolithographic (SLA) 3D printing allows for the fabrication of custom-designed chemical reactors with complex internal geometries. mdpi.com These reactors can be embedded with catalysts to create fixed-bed systems for continuous-flow processes. For the production or transformation of 2,4-Dinitro-N-(3-nitrophenyl)aniline, 3D-printed reactors could be designed to optimize reaction kinetics and product selectivity, offering a scalable and highly controlled manufacturing environment.

Advanced Materials Formulation: As a highly nitrated aromatic compound, 2,4-Dinitro-N-(3-nitrophenyl)aniline could be a candidate for inclusion in advanced materials such as energetic materials or specialty polymers. Advanced manufacturing techniques like spray drying, co-crystallization, and additive manufacturing are used to control particle size, morphology, and distribution within a matrix, which are critical for the performance and stability of the final product.

Synergistic Approaches in Computational and Experimental Chemistry

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery and understanding of new molecules. For a compound with limited empirical data like 2,4-Dinitro-N-(3-nitrophenyl)aniline, this dual approach is invaluable.

Predictive Modeling: Computational chemistry, particularly using Density Functional Theory (DFT), can predict a wide range of molecular properties before the compound is even synthesized. acs.org These properties include:

Molecular Geometry: Optimized 3D structure.

Spectroscopic Signatures: Predicted IR, NMR, and UV-Vis spectra to aid in experimental characterization.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, which are crucial for predicting reactivity. researchgate.netmdpi.com

Thermochemical Data: Enthalpy of formation and bond dissociation energies, which are relevant for assessing stability and potential energy release.

Recent studies have demonstrated the power of combining theoretical and experimental approaches to develop new chemical reactions, creating a "synergistic optimization loop" that refines both the predictive model and the experimental methodology. acs.org

Experimental Verification: The predictions from computational studies serve as a guide for targeted experimental work. acs.org Synthesis of 2,4-Dinitro-N-(3-nitrophenyl)aniline would be followed by characterization using techniques like X-ray crystallography to confirm its solid-state structure, and various spectroscopic methods (NMR, FT-IR, Mass Spectrometry) to validate the computational predictions. This iterative process of prediction and verification provides a deep understanding of the molecule's structure-property relationships. researchgate.net

Data Table: Predicted and Experimental Properties of Related Trinitrodiphenylamines

| Property | 2,4-Dinitro-N-(2-nitrophenyl)aniline epa.govnih.gov | 2,4-dinitro-N-(4-nitrophenyl)aniline chemsrc.com |

| Molecular Formula | C₁₂H₈N₄O₆ | C₁₂H₈N₄O₆ |

| Molecular Weight | 304.21 g/mol | 304.22 g/mol |

| Density (Predicted) | 1.59 g/cm³ | 1.592 g/cm³ |

| Boiling Point (Predicted) | 418 - 435 °C | 491.1 °C at 760mmHg |

| Flash Point (Predicted) | 241 °C | 250.8 °C |

| LogP (Predicted) | 3.6 | 4.79740 |